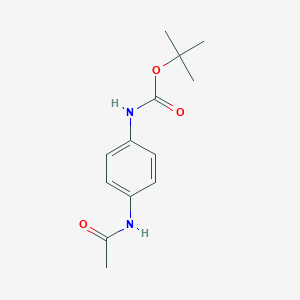
tert-butyl 4-(acetylamino)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 4-(acetylamino)phenylcarbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an acetylamino group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-(acetylamino)phenyl]carbamate typically involves the reaction of 4-aminophenyl acetate with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In industrial settings, the production of tert-butyl [4-(acetylamino)phenyl]carbamate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 4-(acetylamino)phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
tert-butyl 4-(acetylamino)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tert-butyl [4-(acetylamino)phenyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These complexes can undergo various transformations, resulting in the desired biochemical effects. The pathways involved include the inhibition of specific enzymes and modulation of protein-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl carbamate: Similar in structure but lacks the acetylamino group.
Phenyl carbamate: Contains a phenyl group but lacks the tert-butyl and acetylamino groups.
Ethyl (4-aminophenyl)carbamate: Similar but has an ethyl group instead of a tert-butyl group.
Uniqueness
tert-butyl 4-(acetylamino)phenylcarbamate is unique due to the presence of both the tert-butyl and acetylamino groups, which provide specific steric and electronic properties. These properties make it particularly useful in protecting group chemistry and in the study of enzyme mechanisms.
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29g/mol |
Nom IUPAC |
tert-butyl N-(4-acetamidophenyl)carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-9(16)14-10-5-7-11(8-6-10)15-12(17)18-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Clé InChI |
VOYXQVPEFGHQFG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















